molecular formula C12H16O2 B2987852 (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol CAS No. 2248213-14-9

(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol

Cat. No.: B2987852
CAS No.: 2248213-14-9
M. Wt: 192.258
InChI Key: LRGJIDQRDPWQCY-YHMJZVADSA-N
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Description

(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in natural products. This compound features a chroman ring system fused with a propanol side chain, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-chromen-4-one and a suitable chiral auxiliary.

    Reduction: The chromenone is reduced to the corresponding chromanol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.

    Chiral Resolution: The racemic mixture of the chromanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Grignard Reaction: The resolved (S)-chromanol is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propanol side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The chroman ring can be further reduced to a tetrahydrochroman using hydrogenation catalysts.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), elevated pressure.

    Substitution: TsCl, pyridine, followed by nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-one.

    Reduction: (2S)-2-(3,4,5,6-Tetrahydro-2H-chromen-4-yl)propan-1-ol.

    Substitution: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-yl azide.

Scientific Research Applications

(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chroman ring system can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to antioxidant effects by scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol: The enantiomer of the compound with similar but distinct biological activities.

    Chromanol derivatives: Compounds with variations in the chroman ring or side chain, such as tocopherols (vitamin E) and chromanols with different substituents.

Uniqueness

(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other chromanol derivatives. Its ability to interact with specific molecular targets makes it a valuable compound in various fields of research.

Properties

IUPAC Name

(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10,13H,6-8H2,1H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGJIDQRDPWQCY-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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